(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, a bromine and chlorine-substituted phenyl group, and a cyclohexyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in derivatives with different halogen atoms .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one can be studied for its potential biological activities, such as antimicrobial or anticancer properties .
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure might interact with specific biological targets, leading to the development of new drugs .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in their activity. The compound’s unique structure allows it to interact with multiple pathways, potentially leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and halogen-substituted phenyl compounds. Examples include:
- 2,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
What sets (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of a thiazolidinone ring with a bromine and chlorine-substituted phenyl group and a cyclohexyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2S2/c17-12-8-10(18)6-9(14(12)20)7-13-15(21)19(16(22)23-13)11-4-2-1-3-5-11/h6-8,11,20H,1-5H2/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWRPOICXFNGPB-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Br)O)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Br)O)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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